[2-(Trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride
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Overview
Description
[2-(Trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride: is a chemical compound with the molecular formula C7H5ClF3NO2S and a molecular weight of 259.63 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a methanesulfonyl chloride group. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride can be achieved through several methods. One common approach involves the chlorination of a trifluoromethyl-substituted pyridine derivative. This process typically requires the use of reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale production may utilize continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions: [2-(Trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Radical Reactions: The compound can also participate in radical trifluoromethylation reactions, which are useful in the synthesis of complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives .
Scientific Research Applications
Chemistry: In chemistry, [2-(Trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride is used as a building block for the synthesis of various fluorinated compounds. Its unique chemical properties make it valuable in the development of new materials and catalysts .
Biology: In biological research, the compound is used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function. The trifluoromethyl group can enhance the stability and bioavailability of these modified biomolecules .
Medicine: In medicine, this compound is used in the synthesis of pharmaceutical compounds. Its derivatives have shown potential as anti-inflammatory, antiviral, and anticancer agents .
Industry: In the industrial sector, the compound is used in the production of agrochemicals, such as herbicides and insecticides. Its unique chemical properties make it effective in protecting crops from pests and diseases .
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively . Once inside the cell, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects . The methanesulfonyl chloride group can also react with nucleophiles in the cell, forming covalent bonds with target molecules and altering their function .
Comparison with Similar Compounds
Trifluoromethylpyridine (TFMP): Similar to [2-(Trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride, TFMP contains a trifluoromethyl group attached to a pyridine ring.
Trifluoromethylbenzene: This compound contains a trifluoromethyl group attached to a benzene ring.
Uniqueness: The presence of both the trifluoromethyl group and the methanesulfonyl chloride group in this compound makes it unique. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, which are valuable in various scientific and industrial applications .
Properties
IUPAC Name |
[2-(trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO2S/c8-15(13,14)4-5-2-1-3-12-6(5)7(9,10)11/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNJWGAVQDTXSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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